

Hexamethyldisilathiane: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hexamethyldisilathiane*

Cat. No.: *B1360051*

[Get Quote](#)

An in-depth examination of the physical, chemical, and reactive properties of **Hexamethyldisilathiane**, a versatile sulfurating agent in modern organic synthesis.

Introduction

Hexamethyldisilathiane, systematically known as **1,1,1,3,3-hexamethyldisilathiane** and often abbreviated as **(TMS)₂S**, is a valuable organosilicon reagent with the chemical formula **C₆H₁₈SSi₂**. It serves as a key sulfur source in a variety of organic transformations, finding significant application in the synthesis of complex molecules, including those of pharmaceutical interest. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its key reactions, and relevant spectral data for its characterization.

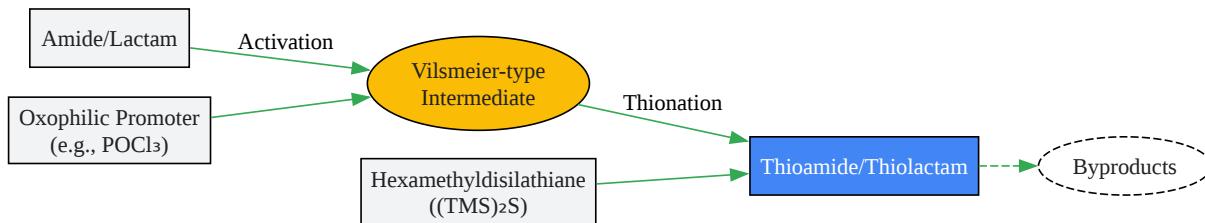
Physical and Chemical Properties

Hexamethyldisilathiane is a clear to slightly yellow liquid with a characteristic stench. It is soluble in organic solvents such as tetrahydrofuran and toluene but is sensitive to moisture and hydrolyzes in water.^{[1][2][3]} Its key physical and chemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₆ H ₁₈ SSi ₂	[1] [3]
Molecular Weight	178.44 g/mol	[1] [3]
Appearance	Clear to slightly yellow liquid	
Odor	Stench	
Density	0.846 g/mL at 25 °C	[2] [3]
Boiling Point	164 °C	[2] [3]
Refractive Index	n _{20/D} 1.4586	[2] [3]
Flash Point	23 °C (73.4 °F) - closed cup	[2]
Solubility	Soluble in tetrahydrofuran and toluene. Hydrolyzes in water.	
Stability	Moisture sensitive.	

Spectral Data

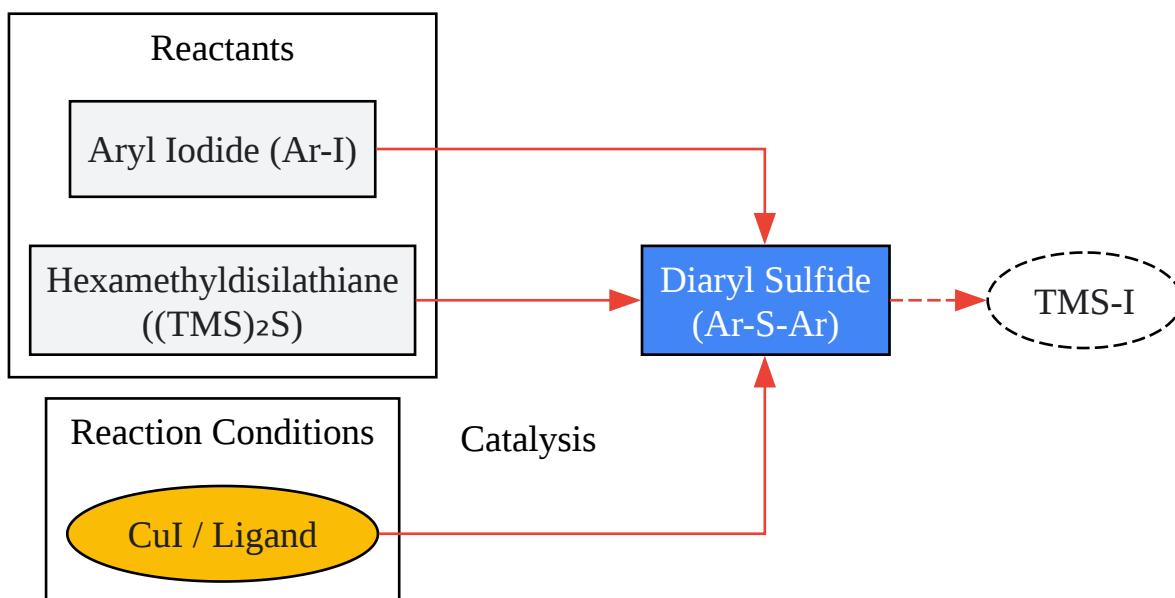
Due to the limited availability of publicly accessible spectra for **Hexamethyldisilathiane**, representative spectral data for structurally similar compounds containing trimethylsilyl groups are presented for reference. For instance, in the ¹H NMR of hexamethyldisilane, the methyl protons appear as a singlet. Similarly, the ¹³C NMR of hexamethyldisiloxane shows a single peak for the methyl carbons.[\[4\]](#)[\[5\]](#) The IR spectrum of hexamethyldisiloxane exhibits characteristic Si-O-Si stretches.[\[6\]](#)[\[7\]](#) The mass spectrum of compounds with trimethylsilyl groups often shows a characteristic peak at m/z 73, corresponding to the [Si(CH₃)₃]⁺ ion.[\[8\]](#)[\[9\]](#) [\[10\]](#)


Spectroscopic Technique	Expected Characteristics for Hexamethyldisilathiane
¹ H NMR	A single peak in the upfield region (δ 0-1 ppm) corresponding to the 18 equivalent protons of the two trimethylsilyl groups.
¹³ C NMR	A single peak in the upfield region corresponding to the six equivalent methyl carbons of the two trimethylsilyl groups.
IR Spectroscopy	Characteristic peaks for C-H stretching and bending of the methyl groups, and a key Si-Si stretching vibration.
Mass Spectrometry	A molecular ion peak (M^+) at m/z = 178, and a prominent fragment ion at m/z = 73 corresponding to the trimethylsilyl cation ($[\text{Si}(\text{CH}_3)_3]^+$).

Chemical Reactivity and Applications

Hexamethyldisilathiane is primarily utilized as a potent and versatile sulfur-transfer reagent in organic synthesis. Its reactivity stems from the labile silicon-sulfur bond, which allows for the facile transfer of a sulfur atom to various electrophilic substrates. Key applications include the thionation of carbonyl compounds and the synthesis of sulfides.

Thionation of Amides and Lactams


A significant application of **hexamethyldisilathiane** is the conversion of amides and lactams to their corresponding thioamides and thiolactams.^{[2][3]} This transformation is of particular importance in medicinal chemistry, as thioamides are bioisosteres of amides with altered physicochemical properties that can lead to enhanced biological activity and metabolic stability. The reaction is often facilitated by the use of an oxophilic promoter, such as phosphorus oxychloride, triphosgene, or oxalyl chloride, which activates the amide carbonyl for subsequent attack by the sulfur nucleophile.^[11]

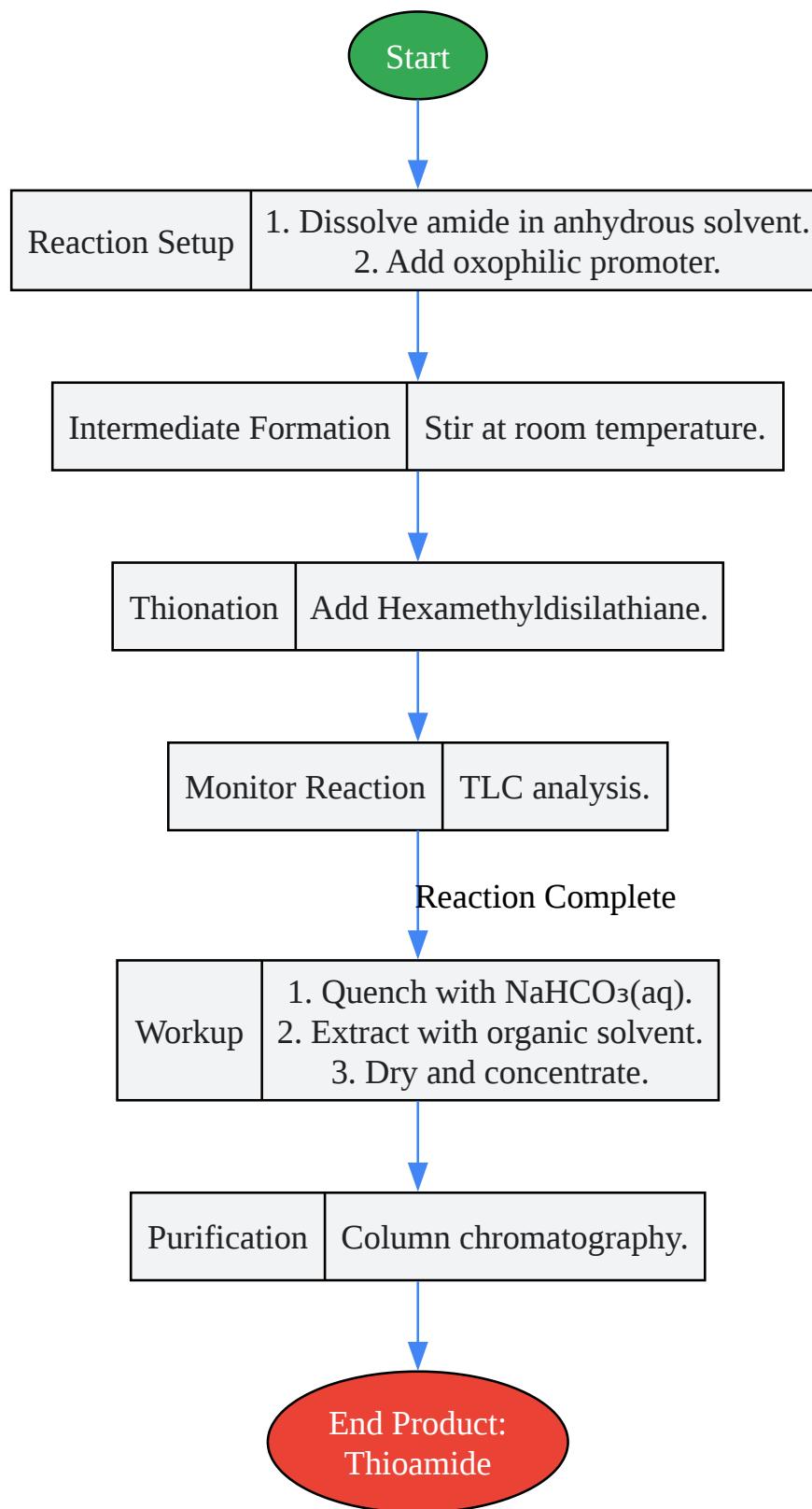
[Click to download full resolution via product page](#)

General scheme for the thionation of amides using **Hexamethyldisilathiane**.

Synthesis of Diaryl Sulfides

Hexamethyldisilathiane also serves as an effective sulfur source for the synthesis of diaryl sulfides, which are important structural motifs in many pharmaceuticals and functional materials.[8][12] A notable method involves a copper(I)-catalyzed cross-coupling reaction between aryl iodides and **hexamethyldisilathiane**.[8][12] This reaction proceeds efficiently in the presence of a catalytic amount of copper(I) iodide (CuI) and a ligand such as 1,10-phenanthroline.

[Click to download full resolution via product page](#)


Copper-catalyzed synthesis of diaryl sulfides.

Experimental Protocols

General Procedure for the Thionation of an Amide

This protocol is a general representation and may require optimization for specific substrates.

- Reaction Setup: To a stirred solution of the amide (1.0 equiv) in an anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon), add the oxophilic promoter (e.g., phosphorus oxychloride, 1.1 equiv).
- Intermediate Formation: Stir the mixture at room temperature for a designated time (typically 30 minutes to 2 hours) to allow for the formation of the Vilsmeier-type intermediate.
- Thionation: Add **Hexamethyldisilathiane** (1.2 equiv) to the reaction mixture.
- Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique. The reaction time can vary from a few hours to overnight.
- Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel to afford the desired thioamide.

[Click to download full resolution via product page](#)

Experimental workflow for the thionation of amides.

General Procedure for the Copper-Catalyzed Synthesis of Diaryl Sulfides

This protocol is based on reported methods and may require optimization.[\[8\]](#)[\[12\]](#)

- Reaction Setup: In a reaction vessel, combine the aryl iodide (1.0 equiv), copper(I) iodide (CuI, 0.1 equiv), and a suitable ligand (e.g., 1,10-phenanthroline, 0.1 equiv) in an anhydrous solvent (e.g., DMF or toluene) under an inert atmosphere.
- Addition of Reagents: Add **Hexamethyldisilathiane** (0.6 equiv) to the mixture.
- Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 90-120 °C) and stir for the required duration (typically 12-24 hours).
- Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.
- Workup: After the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent. Filter the mixture to remove insoluble materials. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel to yield the desired diaryl sulfide.

Conclusion

Hexamethyldisilathiane is a highly effective and versatile reagent for the introduction of sulfur into organic molecules. Its utility in the synthesis of thioamides and diaryl sulfides, both crucial motifs in drug discovery and materials science, underscores its importance in modern organic chemistry. The experimental protocols provided herein offer a foundation for researchers to explore the synthetic potential of this valuable reagent. Further investigations into its reactivity and the development of new applications are anticipated to continue expanding its role in chemical synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Hexamethyldisilathiane synthesis grade 3385-94-2 [sigmaaldrich.com]
- 2. ヘキサメチルジシラチアン synthesis grade | Sigma-Aldrich [sigmaaldrich.com]
- 3. ヘキサメチルジシラチアン synthesis grade | Sigma-Aldrich [sigmaaldrich.com]
- 4. Hexamethyldisilane(1450-14-2) 1H NMR [m.chemicalbook.com]
- 5. Hexamethyldisiloxane(107-46-0) 13C NMR spectrum [chemicalbook.com]
- 6. Disiloxane, hexamethyl- [webbook.nist.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. Hexamethyldisilazane [webbook.nist.gov]
- 9. Mass spectral fragmentation of trimethylsilylated small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Hexamethyldisilazane [webbook.nist.gov]
- 12. Use of Hexamethyldisilathiane for the Synthesis of Diaryl Sulfides - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- To cite this document: BenchChem. [Hexamethyldisilathiane: A Comprehensive Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1360051#hexamethyldisilathiane-physical-and-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com